molecular formula C10H18N2OS B5701967 N-cyclopentyl-4-morpholinecarbothioamide

N-cyclopentyl-4-morpholinecarbothioamide

Cat. No. B5701967
M. Wt: 214.33 g/mol
InChI Key: QXPAVWXEFVEOFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-morpholinecarbothioamide (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N-cyclopentyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-cyclopentyl-4-morpholinecarbothioamide has been shown to have antiviral, antitumor, and antibacterial properties. In agriculture, N-cyclopentyl-4-morpholinecarbothioamide has been used as a fungicide and insecticide. In materials science, N-cyclopentyl-4-morpholinecarbothioamide has been used as a precursor for the synthesis of metal sulfide nanoparticles.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-cyclopentyl-4-morpholinecarbothioamide has been shown to inhibit the activity of RNA polymerase, DNA polymerase, and reverse transcriptase.
Biochemical and Physiological Effects
N-cyclopentyl-4-morpholinecarbothioamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. N-cyclopentyl-4-morpholinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-morpholinecarbothioamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water. However, N-cyclopentyl-4-morpholinecarbothioamide can be difficult to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-cyclopentyl-4-morpholinecarbothioamide. One area of research could focus on the development of more efficient synthesis methods for N-cyclopentyl-4-morpholinecarbothioamide. Another area of research could focus on the identification of the specific enzymes targeted by N-cyclopentyl-4-morpholinecarbothioamide and the development of more potent inhibitors. Additionally, further research could be conducted on the potential applications of N-cyclopentyl-4-morpholinecarbothioamide in medicine, agriculture, and materials science.
Conclusion
In conclusion, N-cyclopentyl-4-morpholinecarbothioamide is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-4-morpholinecarbothioamide and its applications.

Synthesis Methods

N-cyclopentyl-4-morpholinecarbothioamide can be synthesized by reacting cyclopentanone with morpholine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization. Other methods of synthesis include the reaction of cyclopentanone with morpholine and carbon disulfide in the presence of sodium hydroxide.

properties

IUPAC Name

N-cyclopentylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c14-10(11-9-3-1-2-4-9)12-5-7-13-8-6-12/h9H,1-8H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPAVWXEFVEOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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